4-BR-2-(2-((1-Naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate
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Overview
Description
4-BR-2-(2-((1-Naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C27H20BrN3O5 and a molecular weight of 546.382 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Preparation Methods
The synthetic routes and reaction conditions for 4-BR-2-(2-((1-Naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate are not explicitly detailed in the available literature. it is typically synthesized through multi-step organic reactions involving the coupling of various intermediates.
Chemical Reactions Analysis
4-BR-2-(2-((1-Naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-BR-2-(2-((1-Naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Mechanism of Action
The mechanism of action for 4-BR-2-(2-((1-Naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate is not well-documented. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
4-BR-2-(2-((1-Naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate can be compared with similar compounds such as:
4-BR-2-(2-((1-Naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-propoxybenzoate: This compound has a similar structure but with a propoxy group instead of a methoxy group.
4-BR-2-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: This compound has an ethoxy group and an acetyl group instead of a methoxy group.
Properties
CAS No. |
769152-46-7 |
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Molecular Formula |
C27H20BrN3O5 |
Molecular Weight |
546.4 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C27H20BrN3O5/c1-35-21-12-9-18(10-13-21)27(34)36-24-14-11-20(28)15-19(24)16-29-31-26(33)25(32)30-23-8-4-6-17-5-2-3-7-22(17)23/h2-16H,1H3,(H,30,32)(H,31,33)/b29-16+ |
InChI Key |
KFDFWXNKYOGWCI-MUFRIFMGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(=O)NC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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